molecular formula C33H29FN6O3S2 B2630941 N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-44-9

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No. B2630941
M. Wt: 640.75
InChI Key: ODAAPYPLBUTQMU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

1. Anti-Inflammatory Activity

  • A study by K. Sunder & Jayapal Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity. Some derivatives showed significant anti-inflammatory activity.

2. Anticancer Properties

  • Research by I. Yushyn et al. (2022) discussed the design of drug-like small molecules with anticancer properties, incorporating a similar structure to the compound .

3. Structural Characterization and Synthesis

  • A study by B. Kariuki et al. (2021) involved the synthesis and structural characterization of similar compounds, providing insights into their molecular structures through single crystal diffraction.

4. Antimicrobial Activity

5. Computational and Pharmacological Evaluation

  • M. Faheem's 2018 study (Faheem, 2018) focused on the computational and pharmacological potential of similar compounds, including assessments of toxicity, tumor inhibition, and anti-inflammatory actions.

6. Antibacterial Activity Against Specific Bacteria

  • C. N. Tien et al. (2016) (Tien et al., 2016) and A. Demirbaş et al. (2010) (Demirbaş et al., 2010) both synthesized derivatives with a focus on their antibacterial activity.

7. Pharmacological Properties on the Central Nervous System

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal practices.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


I hope this general information is helpful. If you have a specific question about a different compound or a specific type of analysis, feel free to ask!


properties

IUPAC Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29FN6O3S2/c1-22-7-5-8-25(17-22)39-30(19-35-31(41)20-43-26-9-3-2-4-10-26)36-37-33(39)45-21-32(42)40-28(23-12-14-24(34)15-13-23)18-27(38-40)29-11-6-16-44-29/h2-17,28H,18-21H2,1H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAAPYPLBUTQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)COC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29FN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

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